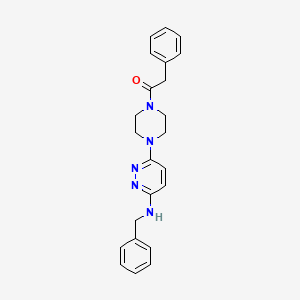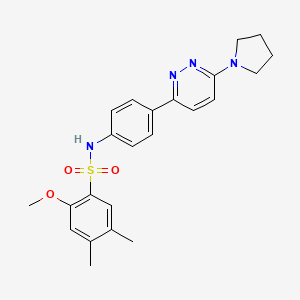![molecular formula C23H26N2O5 B11257640 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11257640.png)
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core structure substituted with a 3,4-dimethoxyphenyl group, a hydroxy group at position 7, and a 4-methylpiperazin-1-ylmethyl group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the chromenone core with a 3,4-dimethoxyphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the 4-Methylpiperazin-1-ylmethyl Group: This step involves the nucleophilic substitution of the chromenone core with 4-methylpiperazine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromenone core can be reduced to a dihydrochromenone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 3,4-dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions with various electrophiles in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Lewis acids such as aluminum chloride, ferric chloride, and boron trifluoride.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrochromenone derivative.
Substitution: Formation of various substituted chromenone derivatives depending on the electrophile used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer, antiviral, and neuroprotective agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy group at position 7 and the 4-methylpiperazin-1-ylmethyl group at position 8 play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)-9-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]purine-6-carboxamide: An inhibitor of epidermal growth factor receptor (EGFR) with potential anticancer activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties, including fungicidal and bactericidal activities.
Uniqueness
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. The presence of both the 3,4-dimethoxyphenyl group and the 4-methylpiperazin-1-ylmethyl group enhances its potential as a multifunctional compound with diverse applications in various fields of research.
Properties
Molecular Formula |
C23H26N2O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-18-19(26)6-4-16-12-17(23(27)30-22(16)18)15-5-7-20(28-2)21(13-15)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3 |
InChI Key |
XLHSZLNURASZBC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11257563.png)
![(2-Ethoxyphenyl)[4-(6-piperidino-3-pyridazinyl)piperazino]methanone](/img/structure/B11257578.png)
![2-(5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B11257581.png)


![ethyl 3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11257617.png)
![N-benzyl-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11257621.png)
![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-benzylacetamide](/img/structure/B11257632.png)
![Ethyl 5-(4-bromophenyl)-6a-methyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11257636.png)
![2-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11257652.png)
![(4-Hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11257658.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11257670.png)
